N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine: is a chemical compound that belongs to the class of heterocyclic compounds It features a thieno[3,4-b][1,4]dioxin core, which is a fused ring system containing both sulfur and oxygen atoms
Mechanism of Action
Biochemical Pathways
The compound could potentially influence several pathways, depending on its targets and mode of action .
Pharmacokinetics
These properties would determine the bioavailability of the compound, i.e., the proportion of the compound that enters circulation when introduced into the body and is able to have an active effect .
Result of Action
These effects would depend on the compound’s targets, mode of action, and the biochemical pathways it affects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine typically involves the following steps:
Formation of the Thieno[3,4-b][1,4]dioxin Core: This can be achieved through the reaction of thiophene with 1,4-dioxane under specific conditions to form the thieno[3,4-b][1,4]dioxin structure.
Functionalization: The thieno[3,4-b][1,4]dioxin core is then functionalized by introducing a methylamine group at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce the corresponding alcohols or amines.
Scientific Research Applications
Chemistry:
Conducting Polymers: The compound can be used as a monomer in the synthesis of conducting polymers, which have applications in electronic devices.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Biomaterials: It can be incorporated into biomaterials for medical applications, such as tissue engineering and drug delivery systems.
Industry:
Comparison with Similar Compounds
(2,3-Dihydrothieno[3,4-b][1,4]dioxin-2-yl)methanol: This compound shares the thieno[3,4-b][1,4]dioxin core but has a hydroxymethyl group instead of a methylamine group.
3,4-Ethylenedioxythiophene (EDOT): A well-known monomer used in the synthesis of conducting polymers, similar in structure but lacking the methylamine group.
Uniqueness: N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine is unique due to the presence of both the thieno[3,4-b][1,4]dioxin core and the methylamine group. This combination imparts distinct electronic and chemical properties, making it valuable for specific applications in materials science and medicinal chemistry .
Properties
IUPAC Name |
1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-9-4-7-8-6(5-12-7)10-2-3-11-8/h5,9H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKANPAKWXRYBAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C2C(=CS1)OCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428784 |
Source
|
Record name | N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859851-03-9 |
Source
|
Record name | N-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-ylmethyl)-N-methylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40428784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.